[(4-Bromophenyl)methyl](diethyl)sulfanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)methylsulfanium bromide is a chemical compound with the molecular formula C11H16BrS·Br. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylsulfanium bromide typically involves the reaction of 4-bromobenzyl chloride with diethyl sulfide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)methylsulfanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)methylsulfanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)methylsulfanium bromide involves its interaction with nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the sulfur atom undergoes oxidation. These reactions are facilitated by the electron-withdrawing effects of the bromine atom, which increases the electrophilicity of the benzyl carbon .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(4-Bromophenyl)methyl]methylsulfanium bromide
- [(4-Bromophenyl)methyl]ethylsulfanium bromide
- [(4-Bromophenyl)methyl]propylsulfanium bromide
Uniqueness
(4-Bromophenyl)methylsulfanium bromide is unique due to its specific combination of a bromophenyl group with a diethylsulfanium moiety. This structure imparts distinct reactivity and properties compared to its analogs, making it valuable in specialized chemical syntheses and research applications .
Eigenschaften
CAS-Nummer |
647843-17-2 |
---|---|
Molekularformel |
C11H16Br2S |
Molekulargewicht |
340.12 g/mol |
IUPAC-Name |
(4-bromophenyl)methyl-diethylsulfanium;bromide |
InChI |
InChI=1S/C11H16BrS.BrH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CMYZZZQLKPANDZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[S+](CC)CC1=CC=C(C=C1)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.